(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide
Overview
Description
(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide typically involves the reaction of 3-trifluoromethyl-pyrazole with acetic acid hydrazide. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and bioactivity.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole
Comparison: (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide is unique due to its specific structure, which combines the trifluoromethyl group with the pyrazole ring and acetic acid hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, bioavailability, and specific biological activities .
Biological Activity
(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the hydrazide functional group suggests potential interactions with various biological targets.
Target Enzymes
Research indicates that compounds with similar structures often exhibit urease inhibitory activity. It is hypothesized that this compound may interact with the active site of urease, inhibiting its function and affecting nitrogen metabolism within organisms.
Biochemical Pathways
The inhibition of urease can disrupt the urea cycle, leading to decreased ammonia production. This disruption may impact overall nitrogen metabolism, which is crucial for cellular functions.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant antitumor properties. They induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Table 1: Summary of Antitumor Activity in Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15.4 | Induces apoptosis |
Similar Pyrazole Derivative | A549 | 12.8 | ROS generation |
Similar Pyrazole Derivative | MCF-7 | 10.5 | Mitochondrial disruption |
Anti-inflammatory and Antibacterial Activities
Pyrazole derivatives have also shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, they exhibit antibacterial properties against various pathogens, making them candidates for further development as therapeutic agents .
Study on Urease Inhibition
A study focused on the urease inhibitory activity of various pyrazole derivatives found that this compound demonstrated significant inhibition at low concentrations. This suggests its potential application in treating conditions associated with elevated urease activity, such as certain infections.
Antifungal Activity Assessment
In vitro assays revealed that compounds similar to this compound exhibited moderate to excellent antifungal activities against several phytopathogenic fungi. These findings highlight the compound's versatility in addressing both bacterial and fungal infections .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(12-4)3-5(14)11-10/h1-2H,3,10H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWJDZRNZOXFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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